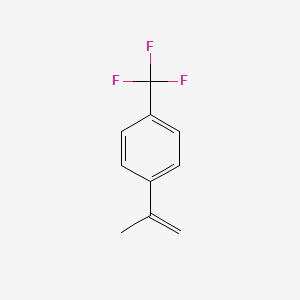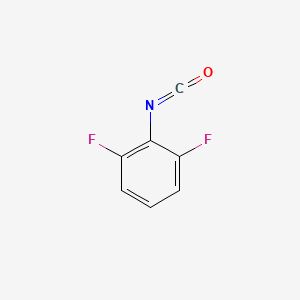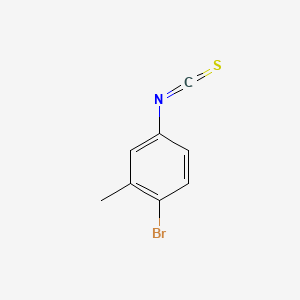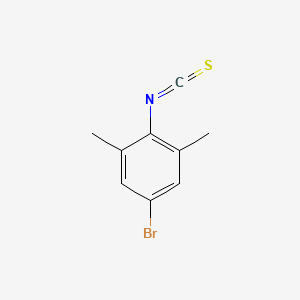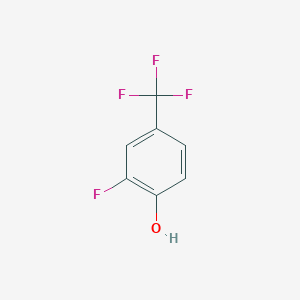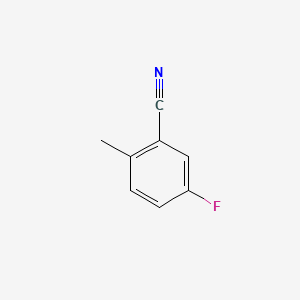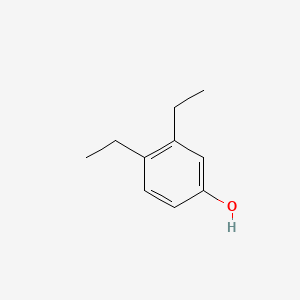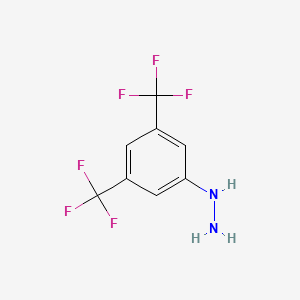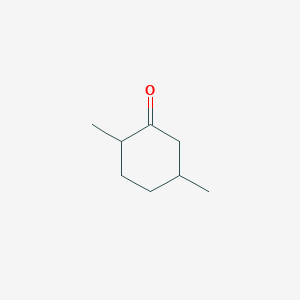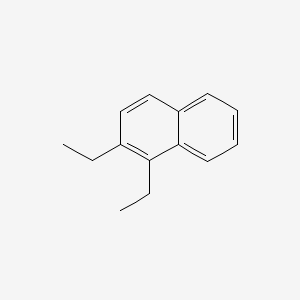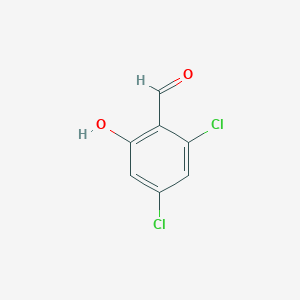
Di-tert-butylbis(trifluoromethanesulfonyloxy)silane
Descripción general
Descripción
Di-tert-butylbis(trifluoromethanesulfonyloxy)silane, also known as Di-tert-butylsilyl bis(trifluoromethanesulfonate), is a reagent used for the selective protection of polyhydroxy compounds . This reagent reacts with 1,2-, 1,3-, and 1,4-diols under mild conditions to give the corresponding dialkylsilylene derivatives in high yield .
Synthesis Analysis
The synthesis of Di-tert-butylbis(trifluoromethanesulfonyloxy)silane involves the reaction of uridine with Di-tert-butylsilyl ditriflate in the presence of 2,6-lutidine in DMF . The reaction mixture is stirred for 2 hours at 0 °C .Molecular Structure Analysis
The molecular formula of Di-tert-butylbis(trifluoromethanesulfonyloxy)silane is C10H18F6O6S2Si . Its molecular weight is 440.5 g/mol . The InChI string representation of its structure isInChI=1S/C10H18F6O6S2Si/c1-7(2,3)25(8(4,5)6,21-23(17,18)9(11,12)13)22-24(19,20)10(14,15)16/h1-6H3 . Chemical Reactions Analysis
Di-tert-butylbis(trifluoromethanesulfonyloxy)silane reacts with 1,2-, 1,3-, and 1,4-diols under mild conditions to give the corresponding dialkylsilylene derivatives in high yield (0–50°C, 79–96%) . It is also used in the preparation of C3−5-O-silylated 2-deoxy-thioriboside .Physical And Chemical Properties Analysis
Di-tert-butylbis(trifluoromethanesulfonyloxy)silane is a liquid at 20 °C . It has a specific gravity of 1.36 at 20/20 and a refractive index of 1.40 . It should be stored under inert gas and is moisture sensitive .Aplicaciones Científicas De Investigación
Synthesis of Pyrrolidines and Piperidines
Di-tert-Butylsilyl bis(trifluoromethanesulfonate) is utilized as a Boekelheide promoter in the synthesis of pyrrolidines and piperidines through intramolecular cyclization . This process is crucial for the formation of these heterocyclic compounds, which are foundational structures in many pharmaceuticals and organic molecules.
Protecting Group for 1,3-Diols
The compound serves as an effective protecting group reagent for 1,3-diols . This application is particularly valuable in complex organic syntheses where selective reactivity is required, such as in the synthesis of N-homoceramides .
Selective α-Galactosylation
In carbohydrate chemistry, di-tert-Butylsilyl bis(trifluoromethanesulfonate) is used for selective α-galactosylation . This is essential in the synthesis of α-galactosyl ceramides, which have immunological significance and potential therapeutic applications.
Oligonucleotide Synthesis
This compound is also employed in the synthesis of oligonucleotides as a protecting group for diols . Oligonucleotides are short DNA or RNA molecules that have applications in genetic testing, research, and forensics.
Synthesis of N-Homoceramides
N-Homoceramides are components of sphingolipids, which play a role in cell membrane structure and signaling . Di-tert-Butylsilyl bis(trifluoromethanesulfonate) is used in their synthesis, highlighting its importance in bioorganic chemistry.
Reagent for Polyhydroxy Compounds
The compound acts as a reagent for the selective protection of polyhydroxy compounds . This is crucial in the synthesis of complex organic molecules where specific hydroxyl groups need to be protected to control the reaction pathway.
Liquid Crystal Synthesis
Due to its ability to react with hydroxylic solvents, di-tert-Butylsilyl bis(trifluoromethanesulfonate) can be used in the synthesis of liquid crystals . These materials are vital for displays in electronic devices.
Material Science Applications
The compound’s reactivity with various solvents and its protective capabilities make it a valuable reagent in material science for modifying surface properties and creating specialized coatings .
Mecanismo De Acción
Di-tert-Butylsilyl bis(trifluoromethanesulfonate), also known as Di-tert-butylsilanediyl bis(trifluoromethanesulfonate) or Di-tert-butylbis(trifluoromethanesulfonyloxy)silane, is a chemical compound with a wide range of applications in the field of organic synthesis .
Target of Action
The primary targets of this compound are hydroxylic solvents and polyhydroxy compounds . It is commonly used as a protecting group for diols in oligonucleotide synthesis .
Mode of Action
Di-tert-Butylsilyl bis(trifluoromethanesulfonate) interacts with its targets by reacting with 1,2-, 1,3-, and 1,4-diols under mild conditions to give the corresponding dialkylsilylene derivatives .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of oligonucleotides and N-homoceramides . It also plays a role in the selective α-galactosylation in the synthesis of α-galactosyl ceramides .
Pharmacokinetics
It is known that the compound is sensitive to moisture and reacts rapidly with water and protic solvents .
Result of Action
The result of the compound’s action is the formation of dialkylsilylene derivatives from diols . These derivatives are used in the synthesis of various biochemical compounds, including oligonucleotides and N-homoceramides .
Action Environment
The action of Di-tert-Butylsilyl bis(trifluoromethanesulfonate) is influenced by environmental factors such as the presence of water and protic solvents . The compound is moisture-sensitive and should be stored in an inert atmosphere at room temperature .
Safety and Hazards
Di-tert-butylbis(trifluoromethanesulfonyloxy)silane is a combustible liquid and may be corrosive to metals . It causes severe skin burns and eye damage . It should be stored in a well-ventilated place and kept cool . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Propiedades
IUPAC Name |
[ditert-butyl(trifluoromethylsulfonyloxy)silyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F6O6S2Si/c1-7(2,3)25(8(4,5)6,21-23(17,18)9(11,12)13)22-24(19,20)10(14,15)16/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHKPYLEVGCJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F6O6S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337994 | |
| Record name | Di-tert-butylsilanediyl bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butylbis(trifluoromethanesulfonyloxy)silane | |
CAS RN |
85272-31-7 | |
| Record name | Bis(1,1-dimethylethyl)[[(trifluoromethyl)sulfonyl]oxy]silyl 1,1,1-trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85272-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butylsilanediyl bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-t-butylsilylbis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




